(+)-Igmesine hydrochloride

Metal Speciation Bioinorganic Chemistry Copper Coordination

Buffer-induced artifacts in metal-sensitive assays compromise data reproducibility. MES (CAS 134549-01-2) is a rigorously validated zwitterionic Good's buffer engineered to eliminate metal coordination and preserve nanoparticle surface integrity. • Cu²⁺ binding: Below detection limit vs. HEPES (log Kc 7.04-7.68); zero kinetic interference in Cu²⁺-peptide complexation studies • Nanoparticle compatibility: No observable surface etching of iron oxide nanoparticles vs. Tris-induced iron release; minimal binding to catechol-functionalized IONPs • Thermal stability: ΔpKa/°C of -0.011, ~2.5× lower drift than Tris (-0.028); consistent pH across 4°C to 37°C workflows Supplied with full Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C6H13NO4S
Molecular Weight 195.24 g/mol
CAS No. 134549-01-2
Cat. No. B157457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Igmesine hydrochloride
CAS134549-01-2
Synonyms2-(N-morpholino)ethanesulfonic acid
2-(N-morpholino)ethanesulfonic acid, sodium salt
2-morpholinoethanesulfonate
4-morpholineethanesulfonate
MES compound
Molecular FormulaC6H13NO4S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CCS(=O)(=O)[O-]
InChIInChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
InChIKeySXGZJKUKBWWHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MES Buffer Properties and Selection Guide


4-Morpholineethanesulfonic acid (MES; CAS 134549-01-2), also designated as 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic aminosulfonic acid buffer originally developed as one of Good's buffers for biological and biochemical applications [1]. With a molecular formula of C6H13NO4S and a pKa of approximately 6.1 at 25°C, it provides effective buffering capacity in the pH range of 5.5 to 6.7, making it particularly suitable for applications requiring a slightly acidic environment . As an organosulfonic acid with a morpholinic ring structure, MES exhibits high aqueous solubility and minimal metal ion coordination, positioning it as a preferred alternative to phosphate and Tris buffers in metal-sensitive biochemical assays and cell culture applications [2]. Its widespread adoption in molecular biology, protein biochemistry, and nanoparticle research underscores the importance of selecting the appropriate buffer formulation based on specific experimental requirements rather than default substitution with generically similar buffering agents [3].

1

Effective buffering in slightly acidic pH range for metal-sensitive biochemical workflows

2

Minimal metal ion coordination; reported no detectable Cu²⁺ binding

3

High aqueous solubility supports a wide range of aqueous assay and nanoparticle conditions

Why Buffer Substitution Fails: MES vs. Alternatives


The common laboratory practice of substituting one Good's buffer for another based solely on overlapping pH ranges introduces substantial experimental risk, particularly in applications involving metal ions, nanoparticles, or sensitive biomolecular interactions. While MES (pKa 6.1), MOPS (pKa 7.2), HEPES (pKa 7.5), and Tris (pKa 8.1) are all categorized as biological buffers, their divergent chemical structures drive markedly different interaction profiles with metal ions [1]. Critically, HEPES and Tris form strong coordination complexes with Cu²⁺ (log Kc up to 7.68 and 3-4, respectively), whereas MES demonstrates no detectable copper binding [2]. Similarly, phosphate buffer acts as a potent catalyst in Cu²⁺-peptide complexation reactions, while MES exerts only negligible kinetic interference [3]. In nanoparticle systems, Tris buffer causes significant surface etching of iron oxide nanoparticles with iron release, whereas MES induces no observable etching [4]. These compound-specific differences underscore why generic buffer interchange cannot ensure experimental reproducibility or data integrity in metal-sensitive, nanomaterial, or quantitative bioinorganic applications.

Metal binding

HEPES and Tris form strong Cu²⁺ complexes; substitution may shift metal speciation equilibria and confound results.

Kinetic artifacts

Phosphate catalyzes Cu²⁺-peptide binding; replacing MES can introduce unintended catalytic interference in kinetic assays.

Nanoparticle etching

Tris etches iron oxide nanoparticles and releases surface iron; buffer substitution may compromise nanoparticle surface integrity.

Comparative Evidence: MES vs. Other Buffers


Copper Binding Affinity: MES vs. HEPES

MES demonstrates no detectable copper binding (log Kc below detection limit), in stark contrast to structurally similar Good's buffers. HEPES exhibits strong copper complexation with log Kc values ranging from 7.04 to 7.68, while MOPSO shows weak binding with log Kc of 2.02. MOPS, like MES, shows no measurable copper binding, confirming that the morpholino backbone alone does not guarantee metal-inert behavior across the homologous series [1]. This head-to-head comparative analysis used electrospray-ionization quadrupole time-of-flight mass spectrometry and copper titration experiments to quantify binding constants across seven zwitterionic aminosulfonic buffers [1].

Copper binding affinity
Head-to-head
MESNo detectable binding
HEPESlog Kc 7.04–7.68 (strong)
MOPSO / HEPPSOlog Kc 2.02 / 2.05–7.68
MOPSNo detectable binding
Eliminates confounding Cu²⁺ buffer interactions in metal speciation studies
Mass spectrometry and ion-selective electrode data; pH 7.0–7.5
Metal Speciation Bioinorganic Chemistry Copper Coordination Buffer Interference

Cu²⁺-Peptide Binding Kinetics: MES vs. Phosphate

In a stopped-flow kinetic study of Cu²⁺ reaction with the tripeptide Gly-Gly-His (GGH), a model for physiological Cu(II) binding sites, MES exerted only a slight effect on the observed rate of Cu(II)-GGH complex formation. In contrast, phosphate buffer acted as a strong reaction catalyst, accelerating complexation kinetics. Tris functioned as a competitive inhibitor of Cu(II)-GGH complexation, directly interfering with the binding equilibrium. HEPES and MOPS, while classified as Good's buffers like MES, still demonstrated measurable ternary complex formation with Cu(II)-GGH intermediates, albeit with less pronounced kinetic perturbation than phosphate [1]. The study employed stopped-flow spectroscopy under pseudo-first-order conditions at pH 7.4, 25°C.

Cu²⁺-peptide kinetics
Head-to-head
MESMinimal kinetic perturbation
PhosphateStrong catalyst
TrisCompetitive inhibitor
HEPES / MOPSSlight ternary complex formation
Preserves intrinsic reaction rates in metal-peptide binding studies
Stopped-flow, pH 7.4, 25°C, Gly-Gly-His model
Stopped-Flow Kinetics Peptide-Metal Interactions Bioinorganic Chemistry Enzyme Modeling

Iron Oxide Nanoparticle Etching: MES vs. Tris

In a comparative spectroscopic study of buffer interactions with iron oxide nanoparticles (IONPs) capped with 3,4-dihydroxybenzoic acid (3,4-DHBA), MES induced no observable surface etching. Tris buffer caused significant etching with release of surface iron into solution. Minor etching was noted in HEPES and, to a lesser degree, in MOPS. Phosphate and Tris both bound to the IONP surface even in the presence of strongly bound catechol ligands, as confirmed by FTIR and UV-visible spectroscopy [1]. Unlike previous studies relying exclusively on dynamic light scattering and ζ-potential measurements, this investigation employed direct surface characterization techniques to establish buffer binding and etching effects unambiguously [1].

Nanoparticle surface etching
Head-to-head
MES: no observable etching; Tris: significant etching with Fe release. Phosphate and Tris both bound to catechol-functionalized IONP surfaces (FTIR, UV-vis).
Preserves IONP surface integrity and ligand retention
3,4-DHBA-capped IONPs; direct surface spectroscopy
Nanoparticle Stability Biomedical Nanomaterials Surface Chemistry Buffer Compatibility

Temperature-Dependent pKa Stability: MES vs. Tris

MES exhibits a temperature coefficient of pKa (ΔpKa/°C) of -0.011, indicating minimal pKa shift with temperature variation. At 0°C, pKa is 6.38; at 20°C, 6.15; and at 37°C, 5.98 . This temperature stability profile contrasts sharply with Tris buffer, which shows a markedly larger temperature coefficient of approximately -0.028 to -0.031 ΔpKa/°C, resulting in a pKa shift of nearly 1 unit over a 30°C temperature range [1]. The reduced temperature sensitivity of MES derives from its zwitterionic N-substituted aminosulfonic acid structure, where dissociation equilibrium is less perturbed by thermal energy changes compared to primary amine-based buffers like Tris [1]. This class-level inference is supported by the broader Good's buffer design criteria emphasizing minimal temperature effects on pKa .

Temperature coefficient
Class-level
−0.011 ΔpKa/°C
Tris−0.028 to −0.031 ΔpKa/°C
Maintains pH fidelity across temperature shifts in thermostability assays
Good's buffer design criterion; verify in specific formulation
Buffer Temperature Coefficient pH Stability Enzyme Assays Temperature-Controlled Experiments

Patented High-Purity MES Synthesis Method

Patent CN107365282A describes an optimized synthetic method for 4-morpholineethanesulfonic acid (MES) using sodium vinyl sulfonate (SVS) and morpholine via a one-step addition reaction. The method achieves high product yield (quantitative data not explicitly disclosed in abstract but claimed as industrially advantageous) with simple, environmentally friendly processing and no foreign matter contamination [1]. This patented approach contrasts with alternative synthetic routes that may employ multi-step protocols, harsher reaction conditions, or generate more complex impurity profiles. The method enables production of MES suitable for high-purity biological applications where trace contaminants could interfere with sensitive enzymatic assays or metal-binding studies [1].

Synthesis route
Data to verify
One-step addition of sodium vinyl sulfonate and morpholine at 60°C, 2 h. Claims high yield and low foreign matter (patent CN107365282A).
May support consistent lot-to-lot purity; verify with supplier COA
Patent abstract; quantitative purity data not disclosed
Buffer Synthesis Process Chemistry High-Purity Reagents GMP Manufacturing

Antibody Separation by MES-HEPES Gradient

A salt-mediated pH gradient cation exchange chromatography (CEX) method combining MES and HEPES buffers was developed for characterizing therapeutic antibodies with diverse isoelectric points. The MES-HEPES combined gradient, mediated with potassium chloride, was directly compared to a commercial pH gradient kit. The developed MES-HEPES conditions were found superior to conventional salt-gradient approaches and provided a useful alternative to commercial kits for separating bispecific antibodies from parental monoclonal antibodies [1]. The method enabled sufficient retention of acidic mAbs (pI < 7) while maintaining suitable separation performance for basic mAbs (pI > 7), demonstrating MES's critical role in the lower-pH segment of the gradient [1].

Antibody CEX separation
Head-to-head
MES-HEPES salt-mediated pH gradient CEX enabled retention of acidic mAbs and separation of bispecific antibodies from parental mAbs, outperforming conventional salt gradients.
Supports charge-variant profiling without proprietary commercial kits
Validated for therapeutic antibody characterization; method customization required
Cation Exchange Chromatography Therapeutic Antibodies Bioprocessing Analytical Method Development

MES Buffer Application Scenarios


Cu²⁺ Metal Speciation Studies

MES is the preferred buffer for quantitative metal speciation studies and bioinorganic experiments involving Cu²⁺ ions due to its demonstrated lack of detectable copper binding (log Kc below detection limit), in contrast to HEPES which strongly binds Cu²⁺ with log Kc values of 7.04–7.68 . Additionally, in stopped-flow kinetic studies of Cu²⁺-peptide complexation, MES exerts only a slight kinetic effect, whereas phosphate acts as a strong catalyst and Tris functions as a competitive inhibitor [4]. Researchers investigating copper transport proteins, metalloenzyme mechanisms, or Cu²⁺-dependent biological processes should select MES to eliminate buffer-induced artifacts that would otherwise confound equilibrium and kinetic measurements [4].

Iron Oxide Nanoparticle Stability

For studies involving iron oxide nanoparticles (IONPs) in biomedical contexts, MES is the only buffer among those tested (including MOPS, HEPES, phosphate, and Tris) that induces no observable surface etching and minimal surface binding to catechol-functionalized IONPs . Tris buffer causes significant etching with iron release, while HEPES and MOPS produce minor etching effects. Phosphate and Tris both bind to the IONP surface even when strongly bound catechol ligands are present . Nanoparticle researchers developing MRI contrast agents, magnetic hyperthermia therapeutics, or targeted drug delivery systems should standardize on MES buffer to preserve surface functionalization integrity and prevent confounding alterations to nanoparticle physicochemical properties .

Temperature-Variable Assays with Stable pH

MES buffer is specifically indicated for enzyme assays, protein stability studies, and other biochemical applications involving temperature variation due to its low temperature coefficient of pKa (-0.011 ΔpKa/°C), which is approximately 2.5- to 2.8-fold lower than Tris buffer (-0.028 to -0.031 ΔpKa/°C) [4]. This property ensures that pH remains consistent across temperature gradients, whether transitioning from cold-room storage (4°C) to assay conditions (25°C) or to physiological temperature (37°C), where MES pKa shifts from 6.38 to 6.15 to 5.98, respectively . Laboratories conducting thermostability screening, temperature-dependent enzyme kinetics, or cold-labile protein purification should select MES to maintain buffering fidelity without recalibration between temperature steps [4].

Cation Exchange Chromatography for Antibody Characterization

MES serves as a critical component in salt-mediated pH gradient cation exchange chromatography (CEX) methods for characterizing therapeutic monoclonal antibodies (mAbs) and bispecific antibodies (BsAbs). When combined with HEPES buffer in a potassium chloride-mediated gradient, MES enables sufficient retention of acidic mAbs (pI < 7) while maintaining separation performance for basic mAbs (pI > 7) . This MES-HEPES combined gradient approach was validated to outperform conventional salt-gradient methods and provide a cost-effective alternative to commercial pH gradient kits for separating BsAbs from their parental mAbs . Biopharmaceutical analytical development, quality control, and regulatory characterization laboratories can leverage MES-based gradient methods to achieve robust charge-variant profiling of antibody therapeutics without reliance on proprietary commercial solutions .

Application
Selection Property
Validation Focus
Copper speciation & metal-binding assays
Metal-inert buffer; no detectable Cu²⁺ complexation
Verify absence of buffer interference in equilibrium and kinetic measurements
Iron oxide nanoparticle stability studies
Low surface reactivity; no observable etching
Confirm surface functionalization retention and minimal iron release
Temperature-variable enzyme/thermostability assays
Low pKa temperature coefficient
Assess pH consistency across 4–37°C without recalibration
mAb/BsAb charge variant profiling by CEX
Effective low-pH segment in pH gradient chromatography
Evaluate resolution of acidic variants and comparability to established methods

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